Decanoic acid, 2-methyl-, ethyl ester
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Overview
Description
Decanoic acid, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular ester is synthesized from decanoic acid and ethanol. It is used in various applications, including as a flavoring agent and in the production of fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of decanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. Solid acid catalysts like Amberlyst 15 can also be used to enhance the reaction efficiency and allow for catalyst reuse .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield decanoic acid and ethanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: This ester can react with other alcohols to form different esters through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Decanoic acid and ethanol.
Reduction: 2-methyl-decanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Decanoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of decanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of decanoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
- Decanoic acid, ethyl ester
- Decanoic acid, methyl ester
- Octanoic acid, ethyl ester
- Hexanoic acid, ethyl ester
Comparison: Decanoic acid, 2-methyl-, ethyl ester is unique due to the presence of a methyl group on the decanoic acid chain, which can influence its physical and chemical properties. Compared to decanoic acid, ethyl ester, the additional methyl group can affect the compound’s boiling point, solubility, and reactivity .
Properties
IUPAC Name |
ethyl 2-methyldecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)13(14)15-5-2/h12H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUZGKMSKOEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474113 |
Source
|
Record name | Decanoic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-41-6 |
Source
|
Record name | Decanoic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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